9-Methoxyphenoxathiine-1-thiol

Description

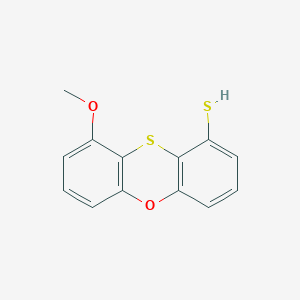

9-Methoxyphenoxathiine-1-thiol is a sulfur-containing heterocyclic compound characterized by a phenoxathiine backbone substituted with a methoxy group at the 9-position and a thiol (-SH) group at the 1-position. The methoxy group enhances electron density in the aromatic system, while the thiol group introduces reactivity for conjugation or metal coordination.

Properties

CAS No. |

120546-93-2 |

|---|---|

Molecular Formula |

C13H10O2S2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

9-methoxyphenoxathiine-1-thiol |

InChI |

InChI=1S/C13H10O2S2/c1-14-8-4-2-5-9-12(8)17-13-10(15-9)6-3-7-11(13)16/h2-7,16H,1H3 |

InChI Key |

XFDWWMLWFRRZJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1SC3=C(O2)C=CC=C3S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . For 9-Methoxyphenoxathiine-1-thiol, a similar approach can be employed, where the phenoxathiine ring system is functionalized with a methoxy group and then reacted with thiourea and an alkyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of thiols often involves large-scale nucleophilic substitution reactions using thiourea or hydrogen sulfide (H2S) as the sulfur source . The reaction conditions are optimized to ensure high yield and purity of the desired thiol compound.

Chemical Reactions Analysis

Types of Reactions

9-Methoxyphenoxathiine-1-thiol can undergo various chemical reactions, including:

Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (R-S-R).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

Substitution: Alkyl halides, thiourea

Major Products Formed

Oxidation: Disulfides (R-S-S-R)

Reduction: Thiols (R-SH)

Substitution: Thioethers (R-S-R)

Scientific Research Applications

9-Methoxyphenoxathiine-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methoxyphenoxathiine-1-thiol involves its reactivity with various biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function . This reactivity is often exploited in the development of thiol-based probes and inhibitors for studying protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () lists impurities related to drospirenone/ethinyl estradiol formulations, none of which are structurally analogous to 9-methoxyphenoxathiine-1-thiol. For a meaningful comparison, we instead analyze phenoxathiine derivatives and structurally related sulfur-containing heterocycles.

Table 1: Key Properties of this compound and Analogues

| Compound | Structure | Molecular Weight (g/mol) | Solubility | Reactivity Notes | Applications |

|---|---|---|---|---|---|

| This compound | Phenoxathiine with -OCH₃ and -SH | ~260.3 (estimated) | Low in water | Thiol oxidation; nucleophilic | Research compound (potential catalysts) |

| Phenoxathiine | Base structure (no substituents) | 184.2 | Insoluble | Inert aromatic system | Polymer stabilizers |

| 1-Thiophenoxathiine | Phenoxathiine with -SH at 1-position | 200.3 | Moderate in DMSO | Thiol-mediated redox activity | Antioxidant studies |

| 9-Methoxy-10H-phenothiazine | Similar backbone with -OCH₃ | 227.3 | Soluble in acetone | Photoreactive; radical scavenger | Organic electronics |

Key Findings:

Thiol Reactivity: Unlike 1-thiophenoxathiine, the presence of both -SH and -OCH₃ groups in this compound may enable dual reactivity (e.g., simultaneous coordination and hydrogen bonding), a feature absent in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.